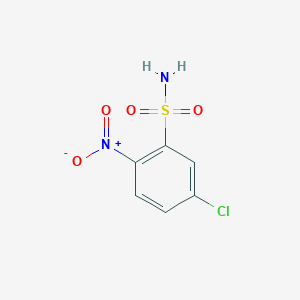

5-Chloro-2-nitrobenzenesulfonamide

Übersicht

Beschreibung

5-Chloro-2-nitrobenzenesulfonamide is a compound useful in organic synthesis . It has a molecular formula of C6H5ClN2O4S and a molecular weight of 236.63 .

Synthesis Analysis

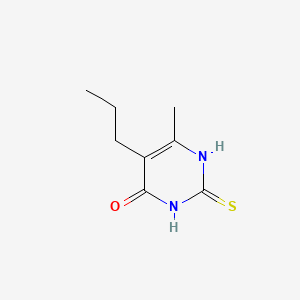

The synthesis of 5-Chloro-2-nitrobenzenesulfonamide involves a two-stage process . The first stage involves the reduction of 5-chloro-2-nitrobenzenesulfonamide with iron. The second stage involves cyclopropanation with triethyl orthoacetate. The product is then recrystallized and refined. The total molar yield is 19.4% as 5-chloro-2-nitrobenzenesulfonamide .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-nitrobenzenesulfonamide can be represented by the SMILES notation:c1cc(c(cc1Cl)S(=O)(=O)N)N+[O-] . Physical And Chemical Properties Analysis

5-Chloro-2-nitrobenzenesulfonamide is a white solid . It has a melting point of 158-160°C . Its density is approximately 1.7 g/cm3, and it has a boiling point of 450.9°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization A significant application of 5-Chloro-2-nitrobenzenesulfonamide is in the synthesis and characterization of metal complexes. For instance, Camí et al. (2011) reported the purification and characterization of 4-Chloro-2-nitrobenzenesulfonamide, which was used to prepare a new copper(II) complex, showcasing its role as a ligand in coordination chemistry. This complex was thoroughly analyzed using various spectroscopic techniques and thermogravimetric analyses, highlighting the compound's utility in synthesizing and studying new materials (Camí et al., 2011).

Chemical Transformations and Synthesis In organic synthesis, 5-Chloro-2-nitrobenzenesulfonamide is involved in novel chemical transformations. Sapegin et al. (2018) described how this compound reacts with bis-electrophilic phenols to produce a new class of [1,4]oxazepine-based primary sulfonamides, demonstrating its versatility in constructing complex molecules with potential therapeutic applications (Sapegin et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-Chloro-2-nitrobenzenesulfonamide is the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

5-Chloro-2-nitrobenzenesulfonamide, being a sulfonamide, binds to the carbonic anhydrase enzyme with high affinity . The binding occurs through the formation of a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme. Additionally, hydrogen bonds and hydrophobic contacts are made with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of 5-Chloro-2-nitrobenzenesulfonamide to carbonic anhydrase inhibits the enzyme’s activity, affecting the reversible hydration of carbon dioxide . This can disrupt the pH balance in the body, leading to downstream effects that can influence various physiological processes.

Result of Action

The inhibition of carbonic anhydrase by 5-Chloro-2-nitrobenzenesulfonamide can lead to a decrease in the rate of carbon dioxide hydration and bicarbonate ion formation . This can result in an imbalance in pH homeostasis in the body, potentially affecting a variety of cellular processes.

Action Environment

The action, efficacy, and stability of 5-Chloro-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can also impact the compound’s stability and action.

Eigenschaften

IUPAC Name |

5-chloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOWETFJBFGOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346577 | |

| Record name | 5-Chloro-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68379-05-5 | |

| Record name | 5-Chloro-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

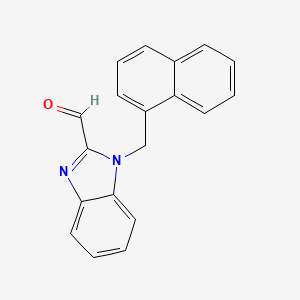

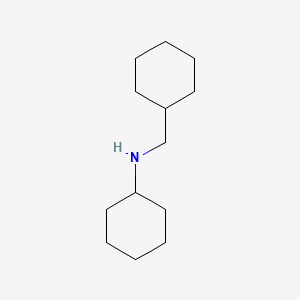

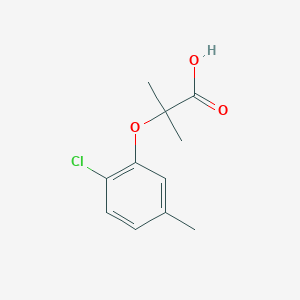

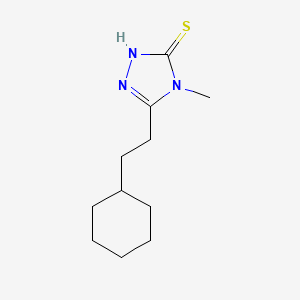

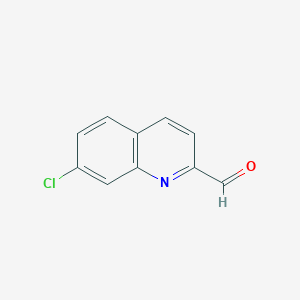

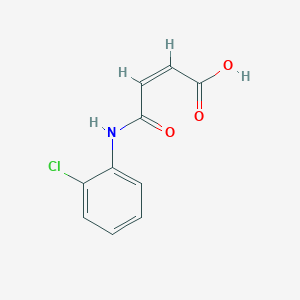

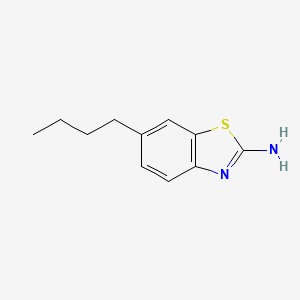

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.